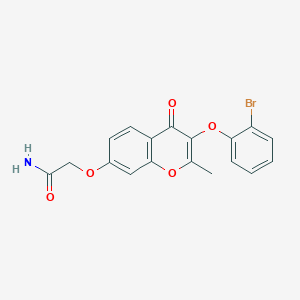
2-((3-(2-溴苯氧基)-2-甲基-4-氧代-4H-色烯-7-基)氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and an acetamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
科学研究应用
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific optical and electronic properties.
作用机制
Target of Action
It is known that similar compounds have been used in organic synthesis , suggesting that the compound might interact with various organic molecules to induce chemical reactions.
Mode of Action
Related compounds have been reported to participate in catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in organic synthesis , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds.
Result of Action
Given its potential role in organic synthesis , it is likely that the compound could induce significant changes in the molecular structure of its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions to form the chromenone structure. The bromophenoxy group is then introduced via a nucleophilic substitution reaction using 2-bromophenol. Finally, the acetamide moiety is attached through an amide coupling reaction using acetic anhydride and a suitable amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the production process.
化学反应分析
Types of Reactions
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromenone compounds.
相似化合物的比较
Similar Compounds
- 2-((3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
- 2-((3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
- 2-((3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Uniqueness
The uniqueness of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide lies in its bromophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents with improved efficacy and selectivity.
属性
IUPAC Name |
2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-10-18(25-14-5-3-2-4-13(14)19)17(22)12-7-6-11(8-15(12)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVWTVFRACDTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434654.png)

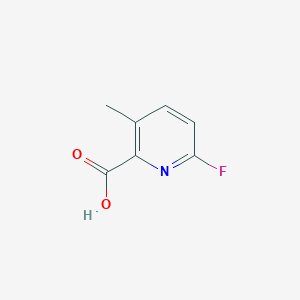
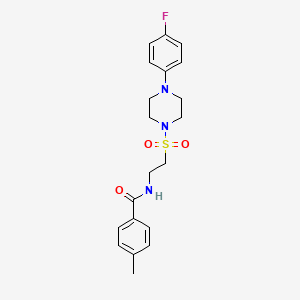
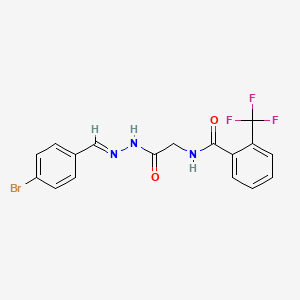
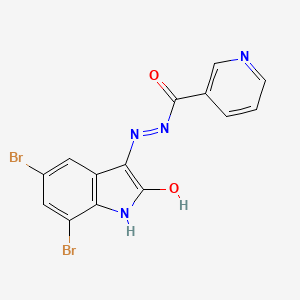
![3-({[1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2434663.png)
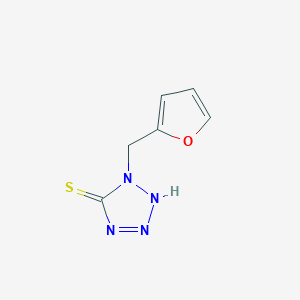
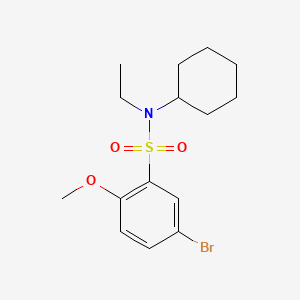
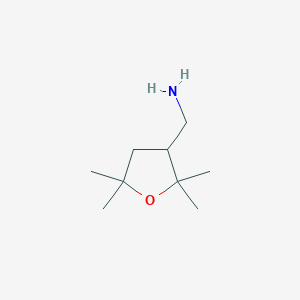
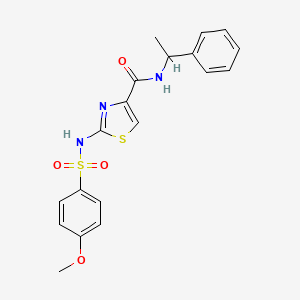
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)
